[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Catalog No.
S627354
CAS No.
17688-29-8
M.F
C48H80NO8P
M. Wt
830.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoy...

CAS Number

17688-29-8

Product Name

[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

IUPAC Name

[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C48H80NO8P

Molecular Weight

830.1 g/mol

InChI

InChI=1S/C48H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,26-29,32-35,46H,6-13,18-19,24-25,30-31,36-45H2,1-5H3/b16-14-,17-15+,22-20-,23-21-,28-26-,29-27-,34-32-,35-33-/t46-/m1/s1

InChI Key

LZLVZIFMYXDKCN-QJWFYWCHSA-N

SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Synonyms

1,2-diarachidonoyl-glycero-3-phosphocholine, 1,2-diarachidyl-3-phosphatidylcholine, 1,2-diradyl-3-phosphatidylcholine, DAPC

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C/CCCCC

Description

The exact mass of the compound [(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylcholines - Supplementary Records. It belongs to the ontological category of 1,2-diacyl-sn-glycero-3-phosphocholine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound [(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid derivative characterized by a unique structure that incorporates long-chain fatty acids with multiple double bonds. The presence of tetraenoic acid moieties suggests potential roles in membrane fluidity and signaling pathways within biological systems. This compound features a phosphate group that may contribute to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

  • Maintaining cell membrane structure and fluidity.
  • Regulating cellular processes like signal transduction.
  • Participating in specific signaling pathways depending on its fatty acid composition.

The chemical reactivity of this compound can be analyzed through various biochemical pathways. Its phosphate group can participate in phosphorylation reactions, which are critical in cellular signaling. Additionally, the long-chain fatty acids can undergo oxidation and hydrolysis, leading to the release of energy or smaller lipid molecules. The interactions with enzymes can facilitate these reactions:

  • Phosphorylation: The introduction of phosphate groups can modify the activity of proteins and lipids.
  • Hydrolysis: Enzymatic hydrolysis can break down the phospholipid into glycerol and fatty acids.

Research indicates that compounds similar to this phospholipid exhibit significant biological activities. These include:

  • Antioxidant properties: Long-chain polyunsaturated fatty acids are known to scavenge free radicals.
  • Anti-inflammatory effects: Some derivatives can modulate inflammatory responses by influencing cytokine production.
  • Membrane fluidity modulation: As a component of cell membranes, it may play a role in maintaining structural integrity and facilitating membrane protein function.

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Tetraenoic Acid Moieties: This can be achieved through methods such as Wittig reactions or Claisen condensation.
  • Attachment of the Phosphate Group: This step often involves the reaction of alcohols with phosphorus oxychloride or phosphorus pentoxide.
  • Final Assembly: Coupling reactions are used to combine the fatty acid chains with the phosphate head group.

These methods allow for precise control over the stereochemistry and functionalization of the final product.

The applications of this compound span several fields:

  • Pharmaceuticals: Due to its bioactive properties, it may serve as a lead compound in drug development targeting inflammatory diseases or metabolic disorders.
  • Nutraceuticals: Its potential health benefits could be harnessed in dietary supplements.
  • Cosmetics: The antioxidant properties make it suitable for use in skin care formulations.

Interaction studies focus on how this compound interacts with various biological targets:

Similar Compounds

Several compounds share structural or functional similarities with this phospholipid derivative. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
PhosphatidylcholineGlycerophospholipidMajor component of cell membranes; involved in signaling
Arachidonic AcidPolyunsaturated fatty acidPrecursor to eicosanoids; plays a role in inflammation
SphingomyelinSphingolipidImportant for myelin sheath formation; involved in cell signaling

This compound stands out due to its specific arrangement of multiple unsaturated fatty acid chains and its unique phosphate group configuration, which may enhance its biological activity compared to simpler phospholipids.

Physical Description

Solid

XLogP3

11.8

Appearance

Assay:≥95%A solution in chloroform

Dates

Modify: 2023-08-15

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